molecular formula C9H11Cl B1294489 2,4-Dimethylbenzyl chloride CAS No. 824-55-5

2,4-Dimethylbenzyl chloride

Cat. No.: B1294489
CAS No.: 824-55-5
M. Wt: 154.63 g/mol
InChI Key: BETNPSBTDMBHCZ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁Cl. It is a derivative of benzyl chloride, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzyl chloride can be synthesized through the chloromethylation of o-xylene. This reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles to form substituted benzyl derivatives.

    Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert it into 2,4-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    2,4-Dimethylbenzyl alcohol: Formed through nucleophilic substitution or reduction reactions.

    2,4-Dimethylbenzoic acid: Formed through oxidation reactions.

Scientific Research Applications

2,4-Dimethylbenzyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzyl chloride involves its reactivity as a benzylating agent. It can alkylate nucleophilic sites in various substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is primarily due to the presence of the benzyl chloride moiety, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: The parent compound without the methyl substitutions.

    2,6-Dimethylbenzyl chloride: Similar structure but with methyl groups at the 2nd and 6th positions.

    4-Methylbenzyl chloride: Contains a single methyl group at the 4th position.

Uniqueness

2,4-Dimethylbenzyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of two methyl groups can also affect the compound’s physical properties, such as boiling point and solubility, compared to its analogs .

Properties

IUPAC Name

1-(chloromethyl)-2,4-dimethylbenzene
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InChI

InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETNPSBTDMBHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061178
Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Molecular Weight

154.63 g/mol
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CAS No.

824-55-5
Record name 2,4-Dimethylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name 2,4-Dimethylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name Benzene, 1-(chloromethyl)-2,4-dimethyl-
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Record name 4-(chloromethyl)-m-xylene
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Synthesis routes and methods

Procedure details

Hydrogen chloride was introduced at 70° C. for 5 hours into a mixture of 106 g of m-xylene, 531 g of 16N hydrochloric acid and 39 g of paraformaldehyde. Subsequently, the organic phase was separated off and distilled. In the boiling range of from 96° C. to 100° C. at a pressure of 16 mb, 105 g (0.68 moles) of 2,4-dimethylbenzyl chloride, corresponding to 65% of the theoretical yield, were obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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